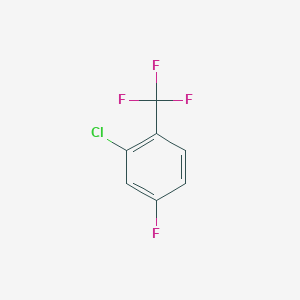

2-Chloro-4-fluorobenzotrifluoride

描述

Significance of Halogenated Benzotrifluorides in Contemporary Chemistry

Halogenated benzotrifluorides represent a class of organic compounds that have garnered considerable attention across various sectors of the chemical industry. The incorporation of a trifluoromethyl (-CF3) group onto a halogenated benzene (B151609) ring imparts a unique combination of properties to the molecule. The -CF3 group is known for its high electronegativity, metabolic stability, and ability to increase the lipophilicity of a compound, which can, in turn, enhance its biological activity and membrane permeability. taylorandfrancis.com

The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) further modulates the electronic and steric characteristics of the benzotrifluoride (B45747) core. wikipedia.orgwikipedia.org This dual functionalization allows for a high degree of control over the molecule's reactivity and physical properties. taylorandfrancis.com Halogen atoms serve as versatile handles for a variety of chemical transformations, most notably cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. taylorandfrancis.com Consequently, halogenated benzotrifluorides are invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. innospk.comscbt.com Their unique structural motifs are often found in active pharmaceutical ingredients and high-performance polymers. innospk.comscbt.com

Research Context and Scope of 2-Chloro-4-fluorobenzotrifluoride Investigations

Research surrounding this compound primarily focuses on its role as a key intermediate in organic synthesis. The specific arrangement of the chloro, fluoro, and trifluoromethyl groups on the benzene ring dictates its reactivity and makes it a valuable precursor for creating more complex molecules with precise functionalities. innospk.com Investigations often explore its utility in the synthesis of specialty chemicals and as a reagent in laboratory studies. google.com

The compound's trifluoromethyl group is known to enhance the bioactivity and stability of resulting molecules, making it a person of interest in the development of new pharmaceutical and agrochemical compounds. innospk.com For instance, related structures are instrumental in creating active pharmaceutical ingredients for drugs targeting a range of conditions. google.com The chemical stability imparted by the trifluoromethyl group is also a desirable trait in the formulation of effective pesticides and herbicides. innospk.com

The physical and chemical properties of this compound are also a subject of study to understand its behavior in various reaction conditions.

Interactive Data Table: Physical and Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 94444-58-3 | C7H3ClF4 | 198.55 | Not Widely Specified |

| 2-Chloro-4-fluorobenzotrichloride (B1592118) | 88578-92-1 | C7H3Cl4F | 247.909 | 256.9 at 760 mmHg |

| 3-Chloro-4-fluorobenzotrifluoride (B1360330) | 78068-85-6 | C7H3ClF4 | 198.545 | 136.8 at 760 mmHg |

| 4-Fluorobenzotrifluoride (B1346882) | 402-44-8 | C7H4F4 | 164.10 | 102-105 |

| 2-Chloro-4-fluorobenzaldehyde | 84194-36-5 | C7H4ClFO | 158.56 | 118-120 /50 mmHg |

| 2-Chloro-5-fluorobenzotrifluoride | 89634-75-3 | C7H3ClF4 | 198.55 | Not Widely Specified |

Note: Data sourced from various chemical suppliers and databases. innospk.comchemsrc.comchemicalbook.comsigmaaldrich.comsigmaaldrich.combldpharm.comchemicalbook.com Boiling points may be reported at different pressures.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHZGIHGBLCIJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631413 | |

| Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94444-58-3 | |

| Record name | 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Chloro 4 Fluorobenzotrifluoride

Established Synthetic Pathways

Traditional manufacturing processes for halogenated benzotrifluorides have relied on a set of well-documented, multi-step chemical transformations. These pathways, while effective, often involve harsh conditions and the formation of isomeric byproducts.

Aromatic nucleophilic substitution (SNAr) is a fundamental method for introducing substituents onto an activated aromatic ring. In the context of benzotrifluoride (B45747) synthesis, the trifluoromethyl (CF₃) group plays a crucial role. The strong electron-withdrawing inductive effect (-I) of the CF₃ group activates the benzene (B151609) ring towards nucleophilic attack. researchgate.net However, this effect alone is often insufficient to facilitate the substitution of a halogen like chlorine. researchgate.net

The reaction's viability is significantly enhanced when additional electron-withdrawing groups, such as nitro (NO₂) groups, are present at positions ortho or para to the leaving group. researchgate.net For instance, the chlorine atom in 4-chloro-3,5-dinitrobenzotrifluoride (B147460) is readily replaced by various nucleophiles, a reaction of major commercial importance for producing herbicides. researchgate.net While not a direct synthesis of 2-Chloro-4-fluorobenzotrifluoride, this principle is foundational. A related application involves the reaction of 4-fluorobenzotrifluoride (B1346882) with nucleophiles like 2,2′-biphenol to form ether linkages via nucleophilic aromatic substitution. sigmaaldrich.com

Halogenation, particularly chlorination, is a direct method for introducing a chlorine atom onto the benzotrifluoride scaffold. The synthesis of a related isomer, 3-chloro-4-fluorobenzotrifluoride (B1360330), is achieved by the direct chlorination of 4-fluorobenzotrifluoride. google.com This electrophilic substitution reaction typically involves bubbling chlorine gas through the substrate, often in the presence of a catalyst. google.com

The inherent challenge in this approach is selectivity. Alkanes and aromatic compounds undergo halogenation, but controlling the reaction to yield a single, pure product can be difficult, often resulting in a mixture of isomers or poly-halogenated products. libretexts.org The reactivity of halogens decreases down the group, with fluorine being extremely reactive and often explosive, while iodine is typically unreactive. youtube.comyoutube.com This high reactivity makes direct fluorination of aromatic rings a hazardous process that requires specialized reagents and conditions. youtube.com

A more common strategy for producing fluorinated aromatics is to introduce the fluorine atom via other methods, such as the Schiemann reaction or by starting with a pre-fluorinated raw material like 4-fluorotoluene. google.com For instance, 4-chlorobenzotrifluoride (B24415) is manufactured from 4-chlorotoluene. researchgate.net Similarly, the synthesis of this compound would logically start from a precursor like 4-fluorobenzotrifluoride or 2-chlorobenzotrifluoride, followed by the respective halogenation. Another approach involves the replacement of nitro groups with chlorine, as seen in the conversion of 4-chloro-3-nitrobenzotrifluoride (B52861) to 3,4-dichlorobenzotrifluoride (B146526) using chlorine gas and a catalyst system. epo.org

Table 1: Example of Halogenation for an Isomeric Compound

| Parameter | Details |

| Reaction | Synthesis of 3-chloro-4-fluorobenzotrifluoride |

| Starting Material | 4-fluorobenzotrifluoride |

| Reagent | Chlorine (Cl₂) gas |

| Process | Gas-liquid contact reaction, semi-batch or flow system |

| Byproduct | Hydrogen chloride (HCl) gas |

| Data derived from a patented process for an isomeric compound, illustrating the general methodology. google.com |

Vapor phase, or gas phase, fluorination represents a significant industrial method for producing benzotrifluoride derivatives. This technique involves reacting the corresponding benzotrichloride (B165768) compound with hydrogen fluoride (B91410) (HF) at high temperatures in the presence of a catalyst. google.com This process is advantageous as it can be operated at atmospheric pressure, avoiding the need for expensive high-pressure reaction vessels. google.com

A typical process involves contacting a benzotrichloride derivative, such as p-chloro-benzotrichloride, with HF gas in the presence of an aluminum fluoride catalyst. google.com The reaction efficiently converts the trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group. google.com This method is a cornerstone for producing the basic benzotrifluoride structure before subsequent ring halogenation steps.

Table 2: Typical Conditions for Vapor Phase Benzotrifluoride Synthesis

| Parameter | Condition |

| Reactants | Benzotrichloride derivative, Hydrogen Fluoride (HF) |

| Phase | Gaseous |

| Catalyst | Aluminum Fluoride (e.g., β- or γ-type) |

| HF Stoichiometry | ~1 to 2 moles per chlorine atom to be substituted |

| Pressure | Atmospheric |

| This table outlines general conditions for the synthesis of benzotrifluoride derivatives via vapor phase fluorination. google.com |

Novel Catalytic and Green Chemistry Approaches in this compound Production

Modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient processes. In the synthesis of halogenated aromatics, this translates to using less toxic reagents, avoiding harsh conditions, and employing catalysts to improve reaction rates and selectivity.

One example, though for a related acid, describes the synthesis of 2-chloro-4-fluorobenzoic acid using a Meerwein arylation reaction. google.com This method successfully avoids expensive noble metal catalysts and highly toxic reagents, making it suitable for large-scale industrial production. google.com Another approach uses N-chlorosuccinimide as a chlorinating agent, which is considered an environmentally friendly reagent, to produce 2-Chloro-4-fluorobenzaldehyde. guidechem.com These examples highlight a trend towards replacing traditional, more hazardous reagents with safer alternatives.

Catalysis plays a pivotal role. The use of a Friedel-Crafts type catalyst, such as ferric chloride or aluminum trichloride, is common in halogenation reactions. epo.org More advanced catalytic systems are being developed to enhance efficiency and yield. For example, a process for producing benzotrifluoride from benzotrichloride and HF uses a catalyst mixture of aluminum chloride and activated charcoal, achieving optimal conversion in under 75 minutes. google.com Such catalytic improvements reduce reaction times and energy consumption, contributing to a greener process.

Regioselective Synthesis and Isomer Control

The primary challenge in synthesizing this compound is achieving regioselectivity—the preferential formation of the desired isomer over others (e.g., 3-chloro-4-fluorobenzotrifluoride). The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents.

When chlorinating 4-fluorobenzotrifluoride, the outcome is a competition between the directing effects of the fluorine and trifluoromethyl groups.

Fluorine (-F): An ortho-, para-director. Since the para position is blocked, it directs the incoming electrophile (Cl⁺) to the positions ortho to it (positions 3 and 5).

Trifluoromethyl (-CF₃): A meta-director. It directs the incoming electrophile to the positions meta to it (positions 3 and 5).

Both groups strongly direct the incoming chlorine to position 3, making 3-chloro-4-fluorobenzotrifluoride the expected major product. google.com Therefore, to synthesize the 2-chloro isomer, alternative strategies are required. This might involve:

Starting with a different precursor where the directing groups favor chlorination at the desired position.

Using specialized catalysts or "director" groups that can temporarily block more reactive sites or specifically enhance reactivity at the target position.

Separating the desired isomer from a mixture, which can be costly and inefficient.

The development of highly regioselective reactions is an active area of research. For example, copper-catalyzed 1,3-dipolar cycloaddition reactions have been developed for the synthesis of triazoles that yield a single regioisomer with high precision. nih.gov While a different class of reaction, it exemplifies the level of control that modern synthetic methods aim to achieve. The ability to precisely control isomerization and subsequent reactions, even on a millisecond timescale in flow microreactors, points to future possibilities in managing complex aromatic substitutions. figshare.com

Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Fluorobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, SNAr reactions occur at a trigonal (sp2 hybridized) carbon atom of the aromatic ring. The process is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

Reactivity Profiles of Halogen Substituents (Chlorine vs. Fluorine)

In SNAr reactions, the reactivity of the halogen leaving group often follows the order F > Cl > Br > I. This is contrary to the trend in SN2 reactions where bond strength is the dominant factor. In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge from the nucleophile.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on 2-chloro-4-fluorobenzotrifluoride significantly activates the aromatic ring for nucleophilic attack. This activation, coupled with the inherent reactivity of the fluorine atom, makes the 4-position a primary site for nucleophilic substitution.

Formation of Phenolic Derivatives and Related Intermediates

The reaction of this compound with nucleophiles can lead to the formation of various derivatives. For instance, reaction with a hydroxide (B78521) source under appropriate conditions would be expected to yield a phenolic derivative. The initial attack of the hydroxide nucleophile would preferentially occur at the carbon bearing the fluorine atom due to its higher activation towards SNAr.

While specific studies on the direct formation of phenolic derivatives from this compound are not extensively detailed in the provided search results, the general principles of SNAr reactions on similar fluorinated aromatic compounds are well-established. For example, 4-fluorobenzotrifluoride (B1346882) has been used in the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl via a nucleophilic aromatic substitution reaction with 2,2′-biphenol. sigmaaldrich.com This demonstrates the utility of the C-F bond in such transformations.

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. leah4sci.comyoutube.com This process involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. leah4sci.comlumenlearning.com The aromaticity is then restored by the loss of a proton. lumenlearning.com

The substituents already present on the benzene (B151609) ring play a crucial role in directing the position of the incoming electrophile. In the case of this compound, we have three substituents to consider:

-Cl (Chloro group): Ortho-, para-directing and deactivating. leah4sci.com

-F (Fluoro group): Ortho-, para-directing and deactivating. leah4sci.com

-CF3 (Trifluoromethyl group): Meta-directing and strongly deactivating.

The directing effects of these groups are additive. The -CF3 group at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5). The chloro group at position 2 directs to its ortho (position 3) and para (position 5) positions. The fluoro group at position 4 directs to its ortho (positions 3 and 5) and para (position 1, which is already substituted) positions.

Therefore, the most likely position for electrophilic attack is position 5, as it is favored by the directing effects of both the chloro and fluoro groups, and is a meta position relative to the strongly deactivating trifluoromethyl group. Position 3 is also a possibility.

A known electrophilic substitution reaction is the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) to produce 2-chloro-4-fluoro-5-nitrobenzotrichloride. google.com This reaction is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures. google.com This further supports the prediction that electrophilic substitution will occur at the 5-position.

Coupling Reactions and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions have been applied to various perfluoro organic compounds. mdpi.commdpi.com While specific examples of coupling reactions involving this compound were not found in the search results, the reactivity of similar compounds suggests its potential as a substrate in such transformations. For instance, palladium-catalyzed coupling reactions have been successfully performed with 4-fluorophenyl and 4-chlorophenyl boronates. mdpi.com

Given the presence of both a chloro and a fluoro substituent, chemoselective coupling could potentially be achieved. The C-Cl bond is generally more reactive than the C-F bond in many palladium-catalyzed cross-coupling reactions, which could allow for selective reaction at the 2-position.

Reductive Transformations and Hydrogenation Studies

Information regarding the specific reductive transformations and hydrogenation of this compound is limited in the provided search results. However, general methods for the reduction of halogenated aromatic compounds are well-known. Catalytic hydrogenation using catalysts like Raney Nickel is a common method for the dehalogenation of aryl halides. The conditions for such reactions would need to be carefully controlled to achieve selective reduction of one or both halogen atoms without affecting the trifluoromethyl group.

Advanced Applications of 2 Chloro 4 Fluorobenzotrifluoride in Chemical Sciences

Role in Pharmaceutical and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability. 2-Chloro-4-fluorobenzotrifluoride is a valued intermediate in this context, providing a scaffold that is frequently utilized in the synthesis of complex therapeutic agents.

Intermediate in Drug Development and Biologically Active Molecules

This compound is a key intermediate in the synthesis of specialized organic compounds. Its structural relatives, such as 3-Chloro-4-fluorobenzotrifluoride (B1360330) and 2-Chloro-4-fluorobenzonitrile, are recognized as crucial building blocks for creating active pharmaceutical ingredients (APIs) with precise molecular structures. innospk.comgoogle.com The presence of the trifluoromethyl group is particularly noted for enhancing the bioactivity and stability of the resulting molecules. innospk.com This makes such intermediates valuable in the development of drugs targeting a range of conditions, including cancer and inflammatory diseases. google.com For instance, related nitroaromatic compounds like 2-chloro-4-nitroaniline (B86195) serve as intermediates in the manufacturing of pharmaceuticals and other chemical products. plos.org The development of efficient synthetic routes for these types of halogenated compounds is driven by their importance as intermediates for medicines and pesticides. google.comgoogle.com

Design and Synthesis of Fluorine-Containing Therapeutics (e.g., (S)-fluoxetine)

The synthesis of many modern fluorine-containing drugs relies on key fluorinated intermediates. A prominent example is the antidepressant fluoxetine (B1211875), which is synthesized using precursors like 4-chlorobenzotrifluoride (B24415) or 4-fluorobenzotrifluoride (B1346882). google.comsigmaaldrich.comgoogle.com In these syntheses, the benzotrifluoride (B45747) unit is typically introduced via a nucleophilic aromatic substitution reaction with an amino alcohol derivative. google.comgoogle.com

While the synthesis of fluoxetine specifically utilizes 4-substituted benzotrifluorides, the compound this compound serves as a vital precursor for other complex therapeutics where its specific halogen substitution pattern is required for efficacy. The principles of its reactivity are similar, often involving the displacement of a halide or activation of the aromatic ring for coupling reactions to build the final drug molecule. The strategic placement of the chloro and fluoro groups on the ring allows for selective reactions and influences the final electronic and steric properties of the API.

A summary of key intermediates and their resulting therapeutic classes is presented below.

| Intermediate | Therapeutic Class | Reference |

| 4-Chlorobenzotrifluoride | Antidepressants (e.g., Fluoxetine) | google.comgoogle.com |

| 2-Chloro-4-fluorobenzonitrile | Anticancer, Antiviral, Anti-inflammatory | google.com |

| 2-Chloro-4-nitroaniline | Pharmaceuticals, Molluscicides | plos.org |

Structure-Activity Relationships in Drug Candidates

The specific structure of this compound directly influences the properties of drug candidates derived from it, a concept central to structure-activity relationship (SAR) studies. The trifluoromethyl (CF3) group is a powerful modulator of a drug's physicochemical profile. It significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes. sci-hub.se

The halogen atoms also play a critical role. The positions of the chlorine and fluorine atoms on the benzene (B151609) ring create a specific electronic and steric environment that dictates how the drug candidate interacts with its biological target, such as an enzyme or receptor. For example, in the development of potent MDM2 inhibitors for cancer therapy, the precise halogenation pattern on the phenyl ring of the inhibitor was found to be crucial for achieving high binding affinity. nih.gov Therefore, using an intermediate like this compound provides a distinct and often necessary substitution pattern to optimize the potency and selectivity of a final drug compound.

Contributions to Agrochemical and Crop Protection Research

In the field of agrochemicals, the introduction of fluorine atoms into active molecules has led to the development of more potent and selective agents. This compound serves as an important intermediate in the production of these advanced agricultural products.

Synthesis of Novel Pesticides, Herbicides, and Fungicides

This compound and its precursors are valuable starting materials for producing intermediates used in medicines and agrochemicals. innospk.comgoogle.com The synthesis of various agrochemicals that protect crops from pests is a significant application for such compounds. google.com For example, the related compound 2-chloro-4-fluorobenzotrichloride (B1592118) can be converted into 2-chloro-4-fluoro-5-nitrobenzotrichloride, a key intermediate in the preparation of agrochemical building blocks like 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com The trifluoromethyl group is a crucial component in many modern herbicides, and structure-activity studies have confirmed its importance for achieving optimal biological activity. sci-hub.se This makes benzotrifluoride derivatives essential in the synthesis of new and effective crop protection agents.

Impact on Agrochemical Efficacy and Environmental Profile

The development of more effective agrochemicals is crucial for minimizing environmental impact. Overuse of less efficient chemicals can lead to contamination of soil, water, and air, affecting non-target organisms and ecosystems. coffeeandclimate.orgresearchgate.net By enabling the creation of highly active pesticides and herbicides, intermediates like this compound contribute to a trend of using more targeted solutions in agriculture, which is a key aspect of improving the environmental profile of crop protection. sci-hub.se

Utility in Material Science and Advanced Polymer Synthesis

The incorporation of fluorine-containing moieties into polymers is a well-established strategy for enhancing material properties. The presence of the trifluoromethyl group in this compound makes it a potential building block for advanced polymers with tailored characteristics.

Development of Specialty Polymers and Coatings

While direct polymerization of this compound is not extensively documented, its structural motifs are found in high-performance polymers like poly(aryl ether ketones) (PAEKs). The synthesis of PAEKs often involves the nucleophilic aromatic substitution of fluorinated benzophenone (B1666685) derivatives. core.ac.ukgoogle.com For instance, the reaction of a bisphenol with a difluorobenzophenone is a common route to producing PEEK. core.ac.uk

The chloro and fluoro groups on the aromatic ring of this compound can be seen as reactive handles for polymerization reactions. The electron-withdrawing nature of the trifluoromethyl group can activate the aromatic ring, potentially influencing the reactivity of the chloro and fluoro substituents in polycondensation reactions. Although direct use of this compound as a monomer in large-scale production is not yet established, research into novel fluorinated monomers for specialty polymers is an active area. The introduction of the trifluoromethyl group can enhance the thermal stability and chemical resistance of the resulting polymers. nih.gov

The development of high-performance coatings is another area where fluorinated compounds are of great importance. fraunhofer.de Fluoropolymers are known for their low surface energy, leading to applications in non-stick and anti-fouling coatings. While specific formulations using this compound are not detailed in available literature, its properties suggest potential as an additive or precursor for coatings with enhanced durability and hydrophobicity.

Table 1: Potential Monomers for Specialty Polymer Synthesis

| Monomer | Polymer Class | Potential Properties |

| 4,4'-Difluorobenzophenone | Poly(aryl ether ketone) | High thermal stability, chemical resistance |

| 3,5-Difluorobenzophenone | Poly(aryl ether ketone) | Modifiable for specific applications |

| 2,4-Difluorobenzophenone | Poly(aryl ether ketone) | Can be used to create PEEK analogues |

This table is generated based on documented research on PAEK synthesis and does not imply direct use of this compound.

Incorporation into Fluorinated Materials for Enhanced Properties

The introduction of fluorine into materials can significantly alter their physical and chemical properties. The trifluoromethyl group, in particular, is known to enhance thermal stability and solubility in organic solvents while lowering the dielectric constant. nih.gov The incorporation of building blocks like this compound into larger material frameworks could yield materials with a desirable combination of properties.

For example, in the field of advanced electronics, materials with low dielectric constants are crucial for reducing signal delay and cross-talk in integrated circuits. Research has shown that introducing trifluoromethyl groups into poly(aryl ether ketone) backbones can lower the dielectric constant of the material. nih.gov While these studies may not have used this compound directly, they demonstrate the principle of using trifluoromethylated monomers to achieve desired electronic properties.

The blending of fluorinated compounds with existing polymers is another strategy to modify surface properties and enhance performance. The inherent properties of this compound, such as its predicted high lipophilicity, could make it a candidate for modifying the surface energy of polymer blends.

Application as a Chemical Reagent and Solvent in Organic Synthesis

The unique combination of functional groups in this compound also suggests its utility as a specialized reagent or solvent in organic synthesis.

Benzotrifluoride and its derivatives are recognized as useful solvents for a variety of organic reactions. researchgate.net They are often considered more environmentally benign alternatives to chlorinated solvents. Their chemical inertness and ability to dissolve a wide range of organic compounds make them suitable for various reaction conditions. researchgate.net Given its structural similarity, this compound could potentially serve as a solvent in reactions where specific solubility or thermal properties are required. The presence of the chloro and fluoro substituents might offer different solvency characteristics compared to unsubstituted benzotrifluoride.

As a reagent, the reactivity of the chloro and fluoro groups on the aromatic ring, influenced by the strongly electron-withdrawing trifluoromethyl group, can be exploited in synthetic chemistry. The chlorine atom, for instance, can be a site for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. This makes compounds like this compound valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Table 2: Properties of Benzotrifluoride-based Solvents

| Solvent | Boiling Point (°C) | Density (g/mL) | Key Features |

| Benzotrifluoride | 102 | 1.18 | Inert, good solvent for a range of reactions |

| 4-Chlorobenzotrifluoride | 136-138 | 1.35 | Higher boiling point than benzotrifluoride |

| This compound | 102-105 chemicalbook.com | ~1.44 (estimated) | Potential for specific solvency and reactivity |

Data for this compound is based on limited available information and estimations.

Spectroscopic Characterization and Computational Analysis of 2 Chloro 4 Fluorobenzotrifluoride and Its Derivatives

Mass Spectrometry (MS) and Chromatographic Techniques (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-Chloro-4-fluorobenzotrifluoride.

Analytical Method Development for Detection and Quantification

The development of robust analytical methods is crucial for accurately detecting and quantifying this compound in various matrices. A typical method involves gas chromatography-mass spectrometry (GC-MS). nih.gov The process begins with sample preparation, which may involve solid-phase extraction (SPE) to isolate and concentrate the analyte from a complex mixture, such as an environmental sample. eurofins.com For instance, SPE cartridges containing materials like coconut charcoal or specialized polymers can be used to trap the compound, which is then eluted with a small volume of a solvent like dichloromethane. eurofins.com

The GC-MS analysis itself requires careful optimization of several parameters:

GC Column Selection : A semi-polar capillary column, such as one with a 6% cyanopropylphenyl and 94% dimethylpolysiloxane phase (like a DB-624), is often suitable for separating halogenated aromatic compounds. nih.gov

Injection Mode : Splitless injection is commonly used for trace analysis to ensure the maximum amount of analyte reaches the column. eurofins.com

Ionization Technique : Chemical ionization (CI) can provide better responses for certain compounds compared to electron ionization (EI). nih.gov

Mass Spectrometry Mode : Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity. eurofins.com In SIM mode, the instrument is set to detect only specific mass-to-charge ratio (m/z) ions corresponding to the target analyte and its internal standards, thereby reducing background noise and improving detection limits. eurofins.com

Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the analyte's response to that of an internal standard. eurofins.com The use of derivatization agents can also be employed for certain classes of chemicals to improve their chromatographic behavior and detection, although this may not be necessary for this compound itself. nih.govrsc.org

Application in Environmental Monitoring and Metabolite Profiling

The analytical methods developed for this compound are applicable to environmental monitoring. Given its structure as a halogenated aromatic compound, it falls into a class of substances often scrutinized for environmental persistence and potential bioaccumulation. Techniques like GC-MS and liquid chromatography-mass spectrometry (LC-MS) are standard for detecting fluorinated compounds in matrices such as water. nih.govchromatographyonline.com For instance, methodologies developed for per- and polyfluoroalkyl substances (PFAS) in river water, which involve SPE followed by LC-MS/MS, have achieved detection limits in the low nanogram per liter (ng L⁻¹) range. nih.gov

Metabolite profiling is essential for understanding the fate of a compound in biological systems. Identifying the metabolites of this compound would typically involve exposing a biological system (e.g., microorganisms, cell cultures) to the compound and analyzing extracts using high-resolution mass spectrometry. However, when experimental data is scarce, computational methods provide a valuable alternative. nih.gov Quantum chemistry calculations can predict sites of metabolic attack and potential breakdown products, guiding the search for actual metabolites in complex biological samples. nih.gov

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and properties of compounds like this compound from first principles. ajrcps.com

Molecular Orbital Calculations (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (E_gap = E_LUMO - E_HOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Aromatic Compounds Note: Data for illustrative purposes based on similar compounds.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 | ajchem-a.com |

| 2-chloro-4-fluorobenzonitrile | DFT/B3LYP/6-311++G(d,p) | - | - | - | ascent-journals.com |

From these energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), providing deeper insights into the molecule's reactivity profile. nih.gov

Prediction of Vibrational Frequencies and Molecular Geometry

DFT calculations are highly effective in predicting the equilibrium molecular geometry (bond lengths and angles) and vibrational frequencies. researchgate.net The B3LYP method combined with basis sets like 6-311+G or 6-311++G is commonly used for this purpose. nih.gov The theoretical calculations yield optimized molecular structures that can be compared with experimental data, often from X-ray crystallography, to validate the computational model. ascent-journals.com

Furthermore, these calculations produce a full set of harmonic vibrational frequencies corresponding to the molecule's fundamental modes of vibration. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This combined experimental and theoretical approach enables a detailed and unambiguous assignment of the observed spectral bands to specific molecular vibrations. nih.gov

Table 2: Comparison of Theoretical and Experimental Data for Related Molecules Note: This table illustrates the typical agreement found in such studies.

| Parameter | Computational Method | Calculated Value | Experimental Value | Source |

|---|---|---|---|---|

| Bond Length (C-Cl) | DFT/B3LYP | Varies | Varies | prensipjournals.comprensipjournals.com |

| Bond Angle (C-C-C) | DFT/B3LYP | ~120° | ~120° | prensipjournals.comprensipjournals.com |

| Vibrational Freq. (C-F stretch) | DFT/B3LYP | Scaled cm⁻¹ | Observed cm⁻¹ | ascent-journals.com |

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in telecommunications and data storage. researchgate.net Organic molecules featuring π-conjugated systems, often with electron donor and acceptor groups, can exhibit large NLO responses. The structure of this compound, with its aromatic ring and electron-withdrawing groups (-Cl, -F, -CF₃), suggests potential for NLO activity.

DFT calculations are a primary tool for investigating and predicting the NLO properties of molecules. jmcs.org.mxrgnpublications.com Key NLO parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ) can be computed. researchgate.netnih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.net Studies on similar compounds have shown that strategic substitution on the aromatic ring can significantly enhance these properties. For example, the incorporation of fluorine atoms can increase the second-order polarizability (β_tot) values. jmcs.org.mx Computational studies on chromene derivatives have demonstrated that these molecules possess distinct NLO properties, with calculated average polarizability <α> and second hyperpolarizability (γ) values indicating their potential for NLO applications. nih.gov

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Environmental Persistence and Distribution Studies

The environmental persistence and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, volatility, and its potential to adsorb to soil and sediment. For benzotrifluoride (B45747) derivatives, their release into the environment is predicted to primarily partition into the air due to their volatility. researchgate.net The atmospheric lifetime of these chemicals is estimated to be on the order of one to two months, which suggests they are unlikely to contribute significantly to ozone depletion or long-term global warming. researchgate.net The final degradation products in the atmosphere are expected to be carbon dioxide, water, hydrogen fluoride (B91410), and hydrogen chloride. researchgate.net

Studies on related compounds, such as para-chlorobenzotrifluoride (PCBTF), provide insight into the potential environmental behavior of 2-Chloro-4-fluorobenzotrifluoride. PCBTF has been granted an exemption from volatile organic compound (VOC) regulations by the U.S. Environmental Protection Agency because its rate of reaction with atmospheric hydroxyl radicals is slower than that of ethane. researchgate.net However, the detection of PCBTF in a drinking water well during a hypothetical case study indicates that groundwater contamination is a potential concern for this class of compounds. itrcweb.org This suggests that while volatile, these compounds can partition into water and persist long enough to migrate into groundwater sources. itrcweb.org The extent of contamination in soil and ambient air, as well as the potential for volatilization from groundwater into indoor air, are areas requiring further investigation. itrcweb.org

A safety data sheet for the related compound 3-chloro-4-fluorobenzotrifluoride (B1360330) indicates that it is not likely to be mobile in the environment due to its low water solubility, but will likely be mobile due to its volatility. fishersci.com This dual nature highlights the complexity of predicting the environmental distribution of such compounds.

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of persistent organic pollutants is a key mechanism for their removal from the environment. This process relies on the ability of microorganisms to use the compounds as a substrate for growth or to transform them through metabolic processes.

There is a notable lack of specific research on the biodegradation of this compound. However, studies on other halogenated compounds offer potential insights. For instance, research on the organochlorine pesticide Chlordecone has demonstrated that microbial consortia enriched from wastewater sludge can transform the compound under anaerobic conditions. nih.govfrontiersin.orgnih.gov These transformations include dechlorination and the formation of sulfur-containing metabolites, driven by microbial communities that include sulfate-reducing bacteria and methanogens. nih.gov The process can lead to the formation of various transformation products, indicating that complete mineralization may not always be the immediate outcome. nih.govfrontiersin.org

The biodegradation of this compound would likely depend on the presence of microbial populations with the appropriate enzymatic machinery to attack the aromatic ring and cleave the carbon-halogen and carbon-fluorine bonds. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, may present a significant challenge for microbial degradation, potentially leading to slow transformation rates or the accumulation of intermediate products in the environment. Further research is needed to isolate and characterize microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways involved.

Photodegradation and Photochemical Reactivity of Benzotrifluoride Derivatives

Photodegradation, the breakdown of chemicals by light, is a significant environmental fate process for many organic compounds, particularly in surface waters and the atmosphere. Benzotrifluoride derivatives have been shown to be susceptible to direct photolysis in water when exposed to UV irradiation. acs.orgethz.chnih.govacs.org The primary photochemical reaction is the hydrolysis of the C-F bonds in the trifluoromethyl (CF3) group, which converts the benzotrifluoride derivative into the corresponding benzoic acid. acs.orgnih.gov

The rate of this photodefluorination is strongly influenced by the nature and position of other substituents on the benzene (B151609) ring. acs.orgnih.gov A systematic study on 16 different monosubstituted benzotrifluorides revealed that strong electron-donating groups enhance the reactivity towards photohydrolysis. acs.orgnih.gov This is a key finding for predicting the environmental persistence of various benzotrifluoride contaminants. ethz.chacs.org For example, 3,5-diaminobenzotrifluoride, with two electron-donating amino groups, readily undergoes photochemical defluorination, while 3,5-dinitrobenzotrifluoride, with two electron-withdrawing nitro groups, is photostable under similar conditions. acs.org

The table below presents data on the photodegradation of various benzotrifluoride derivatives, which can be used to qualitatively predict the photochemical reactivity of this compound. Given that chloro and fluoro groups are generally considered electron-withdrawing, one might predict a slower photodegradation rate compared to derivatives with strong electron-donating groups.

| Compound | Substituent Position | Substituent Group | Photochemical Half-life (days) | Quantum Yield (ΦF-) x 10⁻⁵ |

|---|---|---|---|---|

| 3-Aminobenzotrifluoride | meta | -NH₂ | 0.4 ± 0.1 | 70 ± 20 |

| 4-Aminobenzotrifluoride | para | -NH₂ | 0.6 ± 0.1 | 80 ± 20 |

| 3-(Trifluoromethyl)phenol | meta | -OH | 0.9 ± 0.2 | 10 ± 2 |

| 4-(Trifluoromethyl)phenol | para | -OH | 0.8 ± 0.2 | 30 ± 10 |

| 3-Methoxybenzotrifluoride | meta | -OCH₃ | 2.5 ± 0.5 | 4 ± 1 |

| Benzotrifluoride | - | -H | 11 ± 3 | 0.6 ± 0.2 |

| 3-Chlorobenzotrifluoride | meta | -Cl | > 100 | < 0.01 |

| 4-Chlorobenzotrifluoride (B24415) | para | -Cl | 17 ± 4 | 0.4 ± 0.1 |

| 3-Fluorobenzotrifluoride | meta | -F | > 100 | < 0.01 |

| 4-Fluorobenzotrifluoride (B1346882) | para | -F | 15 ± 4 | 0.5 ± 0.1 |

| 3-(Trifluoromethyl)benzonitrile | meta | -CN | > 100 | < 0.01 |

| 4-(Trifluoromethyl)benzonitrile | para | -CN | > 100 | < 0.01 |

Data sourced from a study on the direct photolysis of benzotrifluoride derivatives. acs.org

Analytical Methodologies for Environmental Monitoring (e.g., groundwater)

Effective monitoring of this compound in environmental matrices like groundwater is essential for assessing contamination levels and potential exposure risks. The analytical methods employed must be sensitive enough to detect low concentrations and specific enough to distinguish the target compound from other substances.

For related compounds like para-chlorobenzotrifluoride, full-scan gas chromatography-mass spectrometry (GC-MS) has been used for tentative identification in wastewater samples. itrcweb.org GC-MS is a powerful technique that separates volatile and semi-volatile compounds in a sample and then identifies them based on their unique mass spectrum.

For a broader range of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), the United States Environmental Protection Agency (USEPA) has established several standard methods that could be adapted for this compound. These methods often involve a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the sample matrix. itrcweb.org

Commonly Used Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the technique of choice for many non-volatile or thermally labile environmental contaminants. USEPA methods for PFAS, such as Method 533 and Method 8327, utilize LC/MS/MS. itrcweb.org This approach provides excellent sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices like groundwater. itrcweb.org

The general workflow for analyzing environmental water samples would include:

Sample Collection: Following strict protocols to avoid contamination.

Sample Preparation: Using techniques like solid-phase extraction (e.g., USEPA Method 3512) to isolate and concentrate the target analyte. itrcweb.org

Instrumental Analysis: Injecting the extracted sample into a GC-MS or LC/MS/MS system for separation, detection, and quantification.

Data Analysis and Validation: Ensuring the accuracy and reliability of the results through the use of standards, blanks, and quality control checks.

The development and validation of a specific, standardized method for this compound would be necessary for routine environmental monitoring programs.

Advanced Derivatives and Analog Research Based on 2 Chloro 4 Fluorobenzotrifluoride Scaffold

Structure-Reactivity Relationships in Halogenated Benzotrifluorides

The reactivity of the 2-Chloro-4-fluorobenzotrifluoride ring in chemical transformations is dictated by the interplay of the electronic and steric effects of its three distinct substituents: the chloro, fluoro, and trifluoromethyl groups.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivating effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene (B151609). libretexts.org The -CF3 group primarily directs incoming electrophiles to the meta-position.

The halogen substituents (chlorine and fluorine) exhibit a dual electronic effect. Inductively, they are electron-withdrawing, which also deactivates the ring towards electrophilic attack. However, they can also donate lone pair electrons through resonance (a +M effect), which directs incoming electrophiles to the ortho and para positions. In the case of electrophilic substitution on this compound, the positions for substitution will be influenced by the combined directing effects of all three substituents. The fluorine atom is the most electronegative halogen, leading to a stronger inductive effect but also a potentially significant resonance effect. libretexts.org The reactivity of halogenated benzenes in electrophilic substitution generally follows the order F > Cl > Br > I, suggesting that the fluorine-substituted ring is the least deactivated among the halobenzenes. libretexts.org

In nucleophilic aromatic substitution (SNAr) reactions, the strongly electron-withdrawing nature of the trifluoromethyl group, along with the halogens, makes the aromatic ring more susceptible to attack by nucleophiles. semanticscholar.org Electron-withdrawing groups in the ortho and para positions to the leaving group stabilize the negatively charged Meisenheimer intermediate, thus facilitating the reaction. semanticscholar.org Therefore, the chlorine and fluorine atoms on the this compound ring can potentially act as leaving groups in SNAr reactions, with the rate and regioselectivity being influenced by the reaction conditions and the nature of the nucleophile.

Steric effects also play a role in the reactivity of this scaffold. The presence of substituents ortho to a reaction site can sterically hinder the approach of reagents, potentially influencing the regioselectivity of a reaction.

| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |

|---|---|---|

| -CF3 | Strongly electron-withdrawing (-I, -M) | Meta |

| -Cl | Inductively withdrawing (-I), Resonance donating (+M) | Ortho, Para |

| -F | Strongly inductively withdrawing (-I), Resonance donating (+M) | Ortho, Para |

Synthesis and Characterization of Novel Fluorinated Intermediates

This compound is a key building block for the synthesis of more complex fluorinated molecules that serve as intermediates in the pharmaceutical and agrochemical industries. guidechem.comnbinno.com Its chemical structure allows for a variety of transformations to introduce new functional groups and build molecular complexity. For instance, the chloro substituent can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The aromatic ring can also undergo further substitution reactions, guided by the directing effects of the existing substituents.

One common transformation is the conversion of the benzotrifluoride (B45747) moiety to a benzaldehyde or benzoic acid. For example, 2-chloro-4-fluorobenzaldehyde can be synthesized from related precursors and serves as a vital intermediate for fluorine-containing drugs. guidechem.com Similarly, 2-chloro-4-fluorobenzoic acid is another important synthetic intermediate.

The synthesis of novel heterocyclic compounds from this compound is an area of significant interest. Fluorinated heterocycles are prevalent in many bioactive compounds. echemi.com For example, trifluoromethylpyridines, which are key components in several herbicides and insecticides, can be synthesized from chlorinated and fluorinated picolines, which are structurally related to substituted benzotrifluorides. nih.govresearchoutreach.org

The characterization of these novel fluorinated intermediates relies heavily on spectroscopic techniques. 19F NMR spectroscopy is a particularly powerful tool for the structural elucidation of fluorinated organic molecules due to the high sensitivity and 100% natural abundance of the 19F nucleus. acs.org Mass spectrometry (MS) is also crucial for determining the molecular weight and fragmentation patterns of these new compounds.

| Intermediate Type | Potential Synthetic Transformation from this compound | Key Characterization Techniques |

|---|---|---|

| Substituted Benzotrifluorides | Nucleophilic aromatic substitution of the chloro group | 1H NMR, 13C NMR, 19F NMR, MS |

| Fluorinated Benzaldehydes/Benzoic Acids | Oxidation of the trifluoromethyl group (multi-step) | IR, 1H NMR, 13C NMR, MS |

| Fluorinated Heterocycles | Cyclization reactions involving functionalized derivatives | 1H NMR, 13C NMR, 19F NMR, MS, X-ray Crystallography |

Exploration of Bioactive Analogs and Lead Compound Optimization

The this compound scaffold is a valuable starting point for the design and synthesis of bioactive molecules in drug discovery and agrochemical research. The presence of both fluorine and a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of a lead compound. sigmaaldrich.comresearchgate.net Fluorine substitution can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and enhance membrane permeability. sigmaaldrich.com

In lead compound optimization, the this compound moiety can be systematically modified to probe structure-activity relationships (SAR). For example, the chlorine atom can be replaced with various other functional groups to explore the impact on biological activity. The relative positions of the substituents can also be altered to fine-tune the molecule's interaction with its biological target.

An example of the utility of related trifluoromethyl- and chloro-substituted aromatic compounds is in the development of herbicides. For instance, trifluoromethylpyridines are key structural motifs in herbicides like fluazifop-butyl. nih.govresearchoutreach.org These compounds are often synthesized from building blocks that can be derived from precursors similar to this compound. The trifluoromethyl group in these herbicides is crucial for their biological activity.

In medicinal chemistry, the incorporation of fluorinated fragments is a common strategy in the development of new therapeutic agents. For example, fluorinated triazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The this compound scaffold can be used to synthesize novel fluorinated compounds that could be evaluated for a wide range of biological targets. For instance, fluorobenzoylthiosemicarbazides have been investigated for their antibacterial activity, with trifluoromethyl derivatives showing promising results. nih.gov

| Compound Class | Potential Biological Activity | Role of this compound Scaffold |

|---|---|---|

| Trifluoromethyl-substituted Pyridines | Herbicidal, Insecticidal | Precursor for the synthesis of the trifluoromethylated aromatic ring |

| Fluorinated Triazoles | Anticancer, Antibacterial, Antiviral | Source of the fluorinated phenyl moiety |

| Fluorobenzoylthiosemicarbazides | Antibacterial | Core structure for derivatization |

Future Perspectives and Emerging Research Avenues for 2 Chloro 4 Fluorobenzotrifluoride

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex organic molecules is increasingly moving away from traditional batch processing towards more efficient and controlled continuous flow methodologies. syrris.comresearchgate.net Flow chemistry, characterized by the use of channels or tubing for chemical reactions, offers numerous advantages, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for seamless integration with purification and analysis steps. researchgate.net These systems are highly amenable to automation, enabling the rapid synthesis and screening of compound libraries for applications in drug discovery and materials science. syrris.com

Applications in Emerging Technologies and Niche Markets

While 2-Chloro-4-fluorobenzotrifluoride is an established intermediate in the pharmaceutical and agrochemical industries, its unique combination of chlorine, fluorine, and a trifluoromethyl group makes it a candidate for application in a variety of emerging technologies. innospk.com The trifluoromethyl group, in particular, is known to enhance properties like thermal stability, lipophilicity, and metabolic stability in larger molecules. innospk.com

In the realm of materials science, this compound could serve as a building block for advanced polymers and specialty coatings. Fluorinated materials are prized for their high-performance characteristics, including chemical resistance, low surface energy, and unique optical properties. These attributes are valuable in sectors such as electronics, aerospace, and energy. For instance, derivatives of this compound could be investigated for the synthesis of novel liquid crystals, dielectric materials, or as components of advanced electrolytes for batteries.

The agrochemical sector continues to see innovation, with a focus on developing more effective and targeted pesticides and herbicides. rhhz.net this compound serves as a precursor to compounds that are biologically active, and ongoing research will likely identify new, more potent agrochemicals derived from it. rhhz.net Similarly, in the pharmaceutical industry, the demand for novel drugs with improved efficacy and bioavailability drives the exploration of new chemical entities, a field where this compound will continue to be a relevant starting material. innospk.com

Sustainable Synthesis and Environmental Remediation Strategies

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. This has led to research into alternative synthesis routes for important intermediates like this compound that minimize waste, avoid hazardous reagents, and reduce energy consumption. Traditional synthesis methods often rely on harsh conditions and toxic reagents, such as the use of dichromate for oxidation, which poses significant environmental risks. google.com

Recent patent literature reveals efforts to develop more environmentally friendly synthesis pathways. These include exploring alternative catalysts, such as moving away from expensive and toxic heavy metals, and designing processes that offer higher yields and simpler purification steps. google.com For example, methods are being developed that avoid the use of highly toxic reagents and expensive precious metal catalysts, making the process more suitable for large-scale industrial production. google.com The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are guiding the development of next-generation manufacturing processes for this and other fluorinated compounds.

While the compound itself is a synthetic chemical, research into the environmental fate and potential for bioremediation of fluorinated organic compounds is an emerging field. Understanding the persistence and transformation of such molecules in the environment is crucial. Future research may focus on developing enzymatic or microbial methods for the degradation of any manufacturing by-products or environmental residues of compounds derived from this compound.

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-4-fluorobenzotrifluoride, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves halogenation or fluorination of substituted benzotrifluoride precursors. For example, ortho-directed halogenation using electrophilic reagents (e.g., N-chlorosuccinimide or Cl₂ in the presence of Lewis acids like ZrCl₄) can introduce chlorine at the 2-position. Fluorination may employ HF-based reagents or fluoroborates under controlled conditions. Yield optimization requires:

- Temperature control: Lower temperatures (−78°C to 0°C) minimize side reactions during halogenation .

- Solvent selection: Dichloromethane or DMF enhances solubility and reactivity .

- Purification: Column chromatography or recrystallization removes byproducts (e.g., dihalogenated derivatives).

Validate purity via HPLC or GC-MS, targeting >95% yield .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons splitting patterns (e.g., doublets for para-fluoro substituents). Chlorine’s inductive effect deshields adjacent protons, shifting signals downfield .

- ¹⁹F NMR : A singlet near −60 ppm indicates the trifluoromethyl group; fluorine at C4 appears as a doublet (J ≈ 8–12 Hz) .

- Mass Spectrometry : ESI-MS or EI-MS should show M⁺ peaks at m/z 198 (C₇H₃ClF₄). Fragmentation patterns (e.g., loss of Cl or CF₃) confirm structure .

- IR Spectroscopy : Stretching vibrations for C-Cl (~550 cm⁻¹) and C-F (~1200 cm⁻¹) validate substituents .

Advanced: How can DFT calculations predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals like B3LYP or M06-2X with a 6-311++G(d,p) basis set to balance accuracy and computational cost .

- Property Prediction :

- Validation : Compare computed NMR chemical shifts (GIAO method) and vibrational spectra with experimental data to refine computational models .

Advanced: How do steric and electronic effects of chlorine and fluorine influence regioselectivity in further functionalization?

Methodological Answer:

- Electronic Effects :

- Steric Effects : The bulky CF₃ group hinders substitution at adjacent positions, favoring reactions at C5 or C6 .

- Case Study : Suzuki coupling with boronic acids predominantly occurs at C5 due to lower steric hindrance and electronic activation .

Advanced: How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Cross-Validation :

- Isotopic Labeling : Use deuterated analogs (e.g., CF₃-d₃) to simplify splitting patterns and assign peaks .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, especially for regiochemical confirmation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) before incineration or disposal via certified hazardous waste services .

Advanced: What role does this compound play in medicinal chemistry or agrochemical synthesis?

Methodological Answer:

- Pharmacophore Design : The CF₃ group enhances metabolic stability and bioavailability in drug candidates. Chlorine and fluorine improve target binding via halogen bonding .

- Agrochemical Applications : Derivatives act as herbicides by inhibiting acetyl-CoA carboxylase. Optimize activity by modifying substituents at C5 (e.g., adding pyridine rings) .

- Case Study : In Takeda’s PDE4 inhibitors, the compound’s scaffold provided optimal logP and solubility for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。